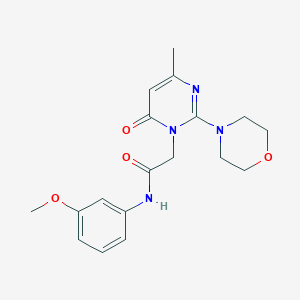
N-(3-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Drug Development
- Synthesis of Novel Compounds: Research efforts focus on synthesizing novel compounds for therapeutic purposes, such as anti-inflammatory and analgesic agents derived from related chemical structures. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, making them potential candidates for drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) Molecules.
Antifungal and Antibacterial Applications
- Broad-Spectrum Antifungal Agents: Certain derivatives related to the morpholinyl group have been identified as potent broad-spectrum antifungal agents, showing effectiveness against Candida and Aspergillus species. These findings are pivotal for developing new antifungal therapies, addressing the need for more effective treatments against resistant strains (D. Bardiot, K. Thevissen, K. De Brucker, et al., 2015) Journal of medicinal chemistry.
Antimicrobial Activity
- Synthesis for Antimicrobial Activity: Novel pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules have been tested for antimicrobial activity, showing potential against bacterial and fungal strains. This underscores the compound's utility in creating antimicrobial agents (J.J. Majithiya, B. Bheshdadia, 2022) Asian Journal of Organic & Medicinal Chemistry.
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel: Studies on Mannich bases similar to the given compound have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These findings are crucial for industrial applications, where corrosion resistance is paramount (A. Nasser, M. A. Sathiq, 2017) Arabian Journal of Chemistry.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-13-10-17(24)22(18(19-13)21-6-8-26-9-7-21)12-16(23)20-14-4-3-5-15(11-14)25-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICWNSAXLRYTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

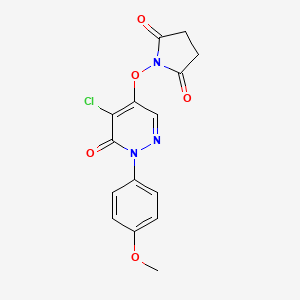
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)
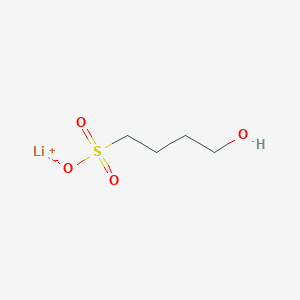
![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)
![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)
![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

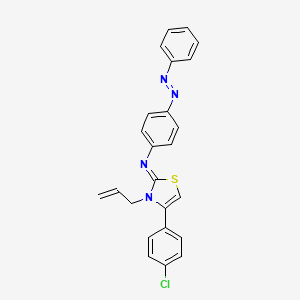
![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)
![6-Bromoimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2536619.png)
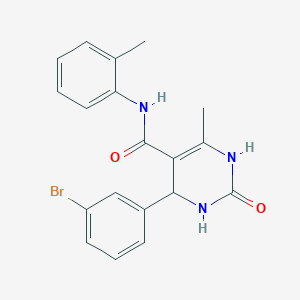
![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536624.png)